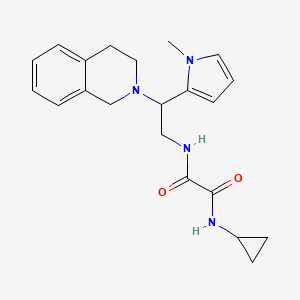

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIJGLTXURKACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves a multi-step organic synthesis process. The starting materials might include cyclopropylamine, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine, and oxalic acid derivatives. The reaction conditions often require controlled temperatures, appropriate solvents like dichloromethane, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production might leverage continuous flow techniques to enhance yield and reduce reaction times. Automated synthesis machines equipped with precise control over temperature and mixing parameters could further streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions:

Oxidation: Likely to affect the dihydroisoquinoline ring or the pyrrole ring, leading to the formation of ketones or other oxidized derivatives.

Reduction: Possible at the oxalamide functional group or the nitrogen-containing rings, resulting in amine derivatives.

Substitution: The cyclopropyl group and the pyrrole ring can undergo nucleophilic or electrophilic substitutions depending on the reagents and conditions used.

Common Reagents and Conditions

Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminium hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions are commonly employed. Conditions can range from mild to vigorous depending on the desired product and the specific reaction pathway.

Major Products Formed

Oxidation Products: Ketones or aldehydes from the oxidation of the nitrogen-containing rings.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Halogenated derivatives or other substituted forms of the original compound.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has found its place in various research fields:

Chemistry: As a building block for the synthesis of more complex molecules, especially those with potential pharmaceutical applications.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in polymer chemistry.

Mechanism of Action

The compound's effects are mediated by its interaction with specific molecular targets. The dihydroisoquinoline and pyrrole rings may bind to enzyme active sites or receptor proteins, altering their function. The cyclopropyl group, due to its strain and reactivity, can facilitate unique binding interactions or chemical transformations within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s closest analogues include other oxalamide derivatives with variations in substituent groups. Below is a comparative analysis based on structural motifs and inferred pharmacological relevance:

Critical Analysis

Substituent Impact on Bioactivity The cyclopropyl group in the target compound may enhance metabolic stability compared to the 3-hydroxypropyl group in the analogue from , as cyclopropane rings are known to resist oxidative degradation.

Synthetic Pathways

- The target compound’s synthesis likely parallels methods for related oxalamides, such as N-acylation of amine intermediates (e.g., cyclopropylamine) with oxalyl chloride derivatives . This contrasts with thiazole-imine derivatives, which require multi-step cyclization and functionalization .

Hypothetical Pharmacological Implications

- In contrast, the morpholine-thiazole derivatives in exhibit antimicrobial properties, highlighting how heterocyclic substitutions dictate target specificity.

Biological Activity

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C21H26N4O2

- Molecular Weight : Approximately 366.465 g/mol

- Key Functional Groups : Cyclopropyl group, dihydroisoquinoline moiety, and pyrrole derivative.

These structural components suggest a potential for diverse biological interactions, particularly due to the presence of isoquinoline and pyrrole groups, which are known for their pharmacological significance.

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, insights can be drawn from related compounds and structural analogs. The following sections summarize relevant findings from existing research.

Antioxidant Activity

Research indicates that compounds containing pyrrole and isoquinoline structures often exhibit significant antioxidant properties. For instance, studies on similar pyrrole derivatives have shown their ability to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Table 1: Antioxidant Activities of Pyrrole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pyrrole Derivative A | 10 | Scavenging free radicals |

| Pyrrole Derivative B | 15 | Inhibition of lipid peroxidation |

| N1-cyclopropyl... | TBD | Potential based on structural similarity |

Anticancer Potential

Isoquinoline derivatives are noted for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study: Isoquinoline Anticancer Activity

A study demonstrated that isoquinoline derivatives significantly inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. This suggests that this compound may possess similar properties due to its isoquinoline component.

While specific mechanisms for this compound remain uncharacterized, the presence of functional groups such as pyrroles and isoquinolines suggests several possible interactions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress responses.

- Receptor Modulation : The structural features may allow binding to various biological receptors, influencing cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step condensation reactions. For example, oxalyl chloride derivatives are reacted with cyclopropylamine and a dihydroisoquinoline-pyrrole ethylamine intermediate. Key steps include:

- Intermediate preparation : Synthesis of 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole-ethylamine precursors via reductive amination or nucleophilic substitution .

- Oxalamide coupling : Use of coupling agents like EDCI/HOBt under inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .

- Optimization : Reaction yields improve with precise pH control (6.5–7.5), anhydrous solvents, and catalytic DMAP. Monitor progress via TLC or HPLC .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyrrole N-methyl at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~450–460 g/mol) and isotopic patterns .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement (space group determination, R-factor < 0.05) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Screening strategies :

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .

- Cellular uptake : Radiolabeling (e.g., 14C-tagged compound) to assess permeability in Caco-2 cell monolayers .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) in this compound’s structure be resolved?

- Resolution methods :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density in dihydroisoquinoline or pyrrole groups .

- Disorder modeling : Split occupancy refinement for flexible cyclopropyl or ethyl linker regions, guided by residual density maps .

- Validation tools : Check Rfree values and ADP consistency with PLATON .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Experimental design :

- Kinetic studies : Monitor reaction rates (UV-Vis or 19F-NMR) with varying nucleophiles (e.g., thiophenol vs. amines) to assess electronic effects .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map transition states and charge distribution on the oxalamide carbonyl .

- Steric analysis : X-ray structures to identify steric hindrance from the 1-methylpyrrole group, which may slow SN2 pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- SAR strategies :

- Analog synthesis : Modify substituents (e.g., cyclopropyl → cyclohexyl, pyrrole → indole) and compare bioactivity .

- Pharmacophore mapping : Use MOE or Schrödinger to identify critical H-bond acceptors (oxalamide carbonyl) and hydrophobic regions (cyclopropyl) .

- Proteomics : Chemoproteomic profiling (e.g., thermal shift assays) to identify off-target interactions .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity across similar oxalamides?

- Approach :

- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Compare logP values (e.g., >3.5 reduces aqueous solubility) and structural outliers (e.g., nitro vs. methoxy substituents) .

- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.